REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[Cl:10][C:11]1[C:12](=O)C(Cl)=C(Cl)[C:15](=O)[C:16]=1Cl.Cl.CC(C=C)=O>CCO.O1CCCC1>[ClH:10].[C:6]([C:5]1[CH:4]=[C:3]2[C:2](=[CH:9][CH:8]=1)[N:1]=[CH:12][CH:11]=[C:16]2[CH3:15])#[N:7] |f:6.7|
|
Name
|
|
Quantity
|
62.56 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
33.06 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)Cl)Cl)=O
|
Name
|
|
Quantity
|
270 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
330 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 2-5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a 200 gallon reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with nitrogen
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
Monitor for reaction completion by high performance liquid chromatography (HPLC)
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
STIRRING
|
Details
|
stir for 1 additional hour
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
STIRRING
|
Details
|
on agitated
|
Type
|
FILTRATION
|
Details
|
filter/dryer
|
Type
|
WASH
|
Details
|
rinse with THF (240 L, 8 volumes)
|
Type
|
CUSTOM
|
Details
|
Dry overnight under vacuum at 70° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 (± 1.5) min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(#N)C=1C=C2C(=CC=NC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.9 kg | |
YIELD: PERCENTYIELD | 82.55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |